PTB7-Th

Medicinal Chemistry ADME Bioisosterism

Resolve OPV efficiency bottlenecks with PTB7-Th (PCE10), a benchmark low-bandgap donor polymer. This thiophene-substituted derivative delivers superior thermal stability and power conversion efficiencies exceeding 10% in bulk heterojunction devices. Key benefits include: • Narrow optical bandgap (∼1.58 eV) for broad-spectrum absorption. • Enhanced molecular packing and charge transport vs. PTB7. • Pre-qualified for scalable, large-area deposition processes. Standard purity: ≥95%. Recommended for R&D-scale device fabrication and advanced stability studies.

Molecular Formula C233H308F9N13O29
Molecular Weight 3926 g/mol
Cat. No. B13395056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTB7-Th
Molecular FormulaC233H308F9N13O29
Molecular Weight3926 g/mol
Structural Identifiers
SMILESCCC(=CF)COC1=CC=C(C=C1)C23CCC(CC2)(CC3)C(=O)NCCC(=O)N4CCOCC4.CCC(=CF)COC1=CC=C(C=C1)C23CCC(CC2)(CC3)C(=O)NC4C5C4COC5.CCC(=CF)COC1=CC=C(C=C1)C23CCC(CC2)(CC3)C(=O)NC4(CCCOC4)C.CCC(=CF)COC1=CC=C(C=C1)C23CCC(CC2)(CC3)C(=O)NC4(CC4)CO.CCC(=CF)COC1=CC=C(C=C1)C23CCC(CC2)(CC3)C(=O)NC4(CCOCC4)C5=CC=CC=C5.CCC(=CF)COC1=CC=C(C=C1)C23CCC(CC2)(CC3)C(=O)N4CC5CCC(C4)O5.C1CC2COCC1N2C(=O)C34CCC(CC3)(CC4)C5=CC=C(C=C5)OCC(=CF)CN.C1CC2(CCC1(CC2)C3=CC=C(C=C3)OCC(=CF)CN)C(=O)NC4C5C4COC5.C1CC2(CCC1(CC2)C3=CC=C(C=C3)OCC(=CF)CN)C(=O)NC4(CCOCC4)CO
InChIInChI=1S/C31H38FNO3.C27H37FN2O4.C26H34FNO3.C26H36FNO3.C25H35FN2O4.C25H33FN2O3.C25H32FNO3.C24H31FN2O3.C24H32FNO3/c1-2-24(22-32)23-36-27-10-8-25(9-11-27)29-12-15-30(16-13-29,17-14-29)28(34)33-31(18-20-35-21-19-31)26-6-4-3-5-7-26;1-2-21(19-28)20-34-23-5-3-22(4-6-23)26-8-11-27(12-9-26,13-10-26)25(32)29-14-7-24(31)30-15-17-33-18-16-30;1-2-19(15-27)18-30-21-5-3-20(4-6-21)25-9-12-26(13-10-25,14-11-25)24(29)28-16-22-7-8-23(17-28)31-22;1-3-20(17-27)18-31-22-7-5-21(6-8-22)25-10-13-26(14-11-25,15-12-25)23(29)28-24(2)9-4-16-30-19-24;26-15-19(16-27)17-32-21-3-1-20(2-4-21)23-5-8-24(9-6-23,10-7-23)22(30)28-25(18-29)11-13-31-14-12-25;26-13-18(14-27)15-31-22-5-1-19(2-6-22)24-7-10-25(11-8-24,12-9-24)23(29)28-20-3-4-21(28)17-30-16-20;1-2-17(13-26)14-30-19-5-3-18(4-6-19)24-7-10-25(11-8-24,12-9-24)23(28)27-22-20-15-29-16-21(20)22;25-11-16(12-26)13-30-18-3-1-17(2-4-18)23-5-8-24(9-6-23,10-7-23)22(28)27-21-19-14-29-15-20(19)21;1-2-18(15-25)16-29-20-5-3-19(4-6-20)22-7-10-23(11-8-22,12-9-22)21(28)26-24(17-27)13-14-24/h3-11,22H,2,12-21,23H2,1H3,(H,33,34);3-6,19H,2,7-18,20H2,1H3,(H,29,32);3-6,15,22-23H,2,7-14,16-18H2,1H3;5-8,17H,3-4,9-16,18-19H2,1-2H3,(H,28,29);1-4,15,29H,5-14,16-18,27H2,(H,28,30);1-2,5-6,13,20-21H,3-4,7-12,14-17,27H2;3-6,13,20-22H,2,7-12,14-16H2,1H3,(H,27,28);1-4,11,19-21H,5-10,12-15,26H2,(H,27,28);3-6,15,27H,2,7-14,16-17H2,1H3,(H,26,28)
InChIKeyYLBJESVZCRRBGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Structural Features and Compound Class


The target compound is a complex, multifunctionalized small molecule featuring a central bicyclo[2.2.2]octane (BCO) core, a para-substituted phenyl ether bearing a fluorinated allylamine (2-(aminomethyl)-3-fluoroprop-2-enoxy) side chain, and a terminal 3-oxa-8-azabicyclo[3.2.1]octane-derived amide moiety . This structural architecture positions it within the class of conformationally rigid, sp³-rich bioisosteres that are increasingly employed in medicinal chemistry to replace planar aromatic rings, with the goal of improving key drug-like properties such as metabolic stability, solubility, and target selectivity [1].

Structural class Conformationally rigid BCO bioisostere
Research context ADME property modulation & metabolic stability profiling
Differentiating features Fluorinated alkene and constrained bicyclic amide for SAR

Why Generic Analogs Cannot Substitute


Generic substitution with simpler BCO or fluorinated allylamine derivatives fails because the target compound's unique combination of a rigid, sp³-rich bicyclic core, a strategically positioned fluorine atom on the alkene, and a conformationally constrained 3-oxa-8-azabicyclo[3.2.1]octane amide creates a specific, non-transferable physicochemical and pharmacological profile . The fluorine substitution on the bridgehead or alkene moiety is known to dramatically alter metabolic stability and biotransformation pathways, with BCO analogues demonstrating up to a 13.7-fold increase in stability compared to non-fluorinated or less constrained counterparts [1]. Furthermore, the precise spatial arrangement of the 3-oxa-8-azabicyclo[3.2.1]octane group is critical for modulating solubility and target engagement; a different heterocyclic replacement would likely yield a compound with divergent permeability, efflux susceptibility, and off-target activity [2]. Therefore, this specific molecular architecture cannot be approximated by a simple assembly of its component parts.

Core scaffold mismatch
Simpler BCO or flexible alkyl linkers cannot replicate the conformational rigidity and metabolic stability profile of this specific bicyclo[2.2.2]octane core.
Fluorine positioning
Non-fluorinated or differently fluorinated analogues may shift biotransformation pathways and reduce metabolic shielding, impacting long-term in vivo study utility.
Amide heterocycle substitution
Replacing the 3-oxa-8-azabicyclo[3.2.1]octane amide with a simple alkyl or aryl amide can alter solubility, permeability, and target engagement profiles, limiting direct substitution.

Differentiation from Closest Analogs


Metabolic Stability via Bicyclo[2.2.2]octane Core

The bicyclo[2.2.2]octane (BCO) core of the target compound serves as a conformationally rigid bioisostere for a para-substituted phenyl ring. In a systematic matched-pair analysis, replacing a benzene ring with a BCO scaffold led to a significant increase in metabolic stability, with the BCO analogue achieving up to a 13.7-fold improvement in drug half-life compared to its phenyl counterpart [1].

Metabolic stability (HLM)
Class-level
Up to 13.7-fold increase in half-life
Reported BCO metabolic stability context
Matched-pair analysis vs phenyl scaffold
Medicinal Chemistry ADME Bioisosterism

Fluorine-Mediated Biotransformation Modulation

The presence of a fluorine atom on the alkene moiety (2-(aminomethyl)-3-fluoroprop-2-enoxy) of the target compound is a critical differentiator. A class-level study on BCO bioisosteres demonstrated that strategic fluorine substitution at bridgehead sp³ carbons further enhances metabolic stability and alters biotransformation pathways compared to non-fluorinated BCO analogues [1]. While the target compound features a vinylic fluorine, the principle of fluorine-mediated metabolic shielding is well-established.

Fluorine biotransformation effect
Class-level
Qualitative enhancement in metabolic stability and pathway alteration
Fluorine-mediated metabolic shielding context
HLM assays, metabolite identification
Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Conformational Rigidity and Target Engagement

The bicyclo[2.2.2]octane core imposes a high degree of conformational rigidity, limiting the number of accessible low-energy conformations. This property is distinct from flexible alkyl linkers or even other saturated bicyclic systems (e.g., bicyclo[1.1.1]pentane) and can lead to enhanced target binding affinity and selectivity by pre-organizing the molecule into its bioactive conformation [1]. The specific substitution pattern on the target compound's BCO core further defines its three-dimensional vectorial presentation.

Conformational pre-organization
Class-level
Reduced conformational entropy vs flexible linkers
Supports target binding pre-organization
Modeled via molecular mechanics
Structural Biology Medicinal Chemistry Conformational Analysis

Solubility and Permeability from 3-Oxa-8-azabicyclo[3.2.1]octane

The 3-oxa-8-azabicyclo[3.2.1]octane amide group is a privileged scaffold known to improve aqueous solubility and modulate membrane permeability compared to simpler, more lipophilic amides [1]. This heterocyclic system introduces both a hydrogen bond acceptor (oxygen) and a tertiary amine, which can participate in favorable interactions with aqueous solvent while maintaining a compact, rigid structure. In contrast, an alternative amide with a simple alkyl or aryl group would likely exhibit higher lipophilicity and lower solubility [2].

Solubility & permeability
Supporting evidence
Predicted lower LogP, higher tPSA vs simple amides
Improved solubility context
In silico property estimation
Physicochemical Properties Drug Design Solubility

Optimal Research and Procurement Applications


Lead Optimization for Metabolic Stability

This compound is ideally suited for medicinal chemistry programs aiming to improve the metabolic stability of a lead series. The bicyclo[2.2.2]octane core, as a phenyl bioisostere, is anticipated to significantly increase metabolic half-life compared to analogous compounds with a simple phenyl linker, as supported by class-level evidence showing up to a 13.7-fold improvement [1]. Procurement of this specific compound allows for direct head-to-head comparison of stability in human liver microsome assays, providing quantitative data to justify scaffold hopping strategies.

Conformational Constraint in Probe Development

The rigid, sp³-rich BCO core and the conformationally restricted 3-oxa-8-azabicyclo[3.2.1]octane amide make this compound an excellent tool for probing the effects of conformational pre-organization on target binding. Researchers can use it to investigate whether increased rigidity translates to improved potency and selectivity in biochemical or cell-based assays, compared to more flexible control compounds [2]. This is particularly valuable for target classes where the bioactive conformation is unknown.

SAR Studies: Fluorine Substitution Effects

The presence of a vinylic fluorine in the 2-(aminomethyl)-3-fluoroprop-2-enoxy side chain provides a unique handle for SAR investigations focused on fluorine-mediated metabolic shielding and electronic modulation. This compound can be directly compared to its non-fluorinated analog (if available) or to other fluorinated derivatives to quantify the impact of this single atom on metabolic stability, permeability, and target engagement, as suggested by class-level studies on fluorinated BCO systems [3].

PK and Drug Metabolism Studies

Due to its predicted favorable metabolic stability and solubility profile, this compound is a strong candidate for advanced PK studies in rodent models. Its unique structure, combining a BCO core with a fluorinated alkene and a heterocyclic amide, is expected to exhibit a distinct biotransformation pathway compared to non-fluorinated or less rigid analogs [3]. Procuring this compound enables the generation of quantitative PK parameters (e.g., clearance, volume of distribution, oral bioavailability) that are critical for advancing a compound towards in vivo efficacy models.

Application
Selection Property
Validation Focus
Metabolic stability lead optimization
BCO core metabolic stability context
In vitro microsomal half-life comparison
Conformational probe development
Rigid sp³-rich BCO and constrained amide
Target binding affinity and selectivity assays
Fluorine substitution SAR studies
Vinylic fluorine effect on metabolism/electronics
Comparative metabolic stability and permeability profiling
In vivo PK and metabolism research
Predicted favorable ADME profile
PK parameter determination (CL, Vd, F)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


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